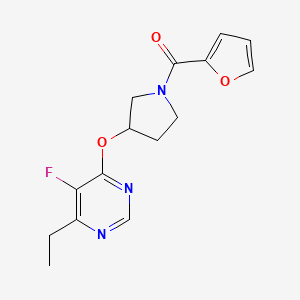

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is a novel synthetic compound that integrates multiple organic fragments into a single molecule, yielding unique chemical and biological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Initial Pyrimidine Synthesis: : Starting with the synthesis of 6-Ethyl-5-fluoropyrimidine, typically achieved via nucleophilic aromatic substitution reactions. Common reagents include ethylamine and fluoropyrimidine under controlled temperatures.

Pyrrolidine Coupling: : The pyrrolidine fragment is introduced through a condensation reaction with 6-Ethyl-5-fluoropyrimidine, facilitated by catalysts such as Lewis acids.

Furan Attachment: : The final step involves the coupling of the (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine with furfural or a derivative in the presence of a base to achieve the methanone bridge.

Industrial Production Methods

While specific industrial production methods can vary, the general approach involves scaling up the synthetic routes in optimized reactors, ensuring high yields and purity through advanced separation techniques like high-performance liquid chromatography (HPLC) and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : Can undergo oxidation to introduce hydroxyl or carbonyl functional groups, potentially altering its bioactivity.

Reduction: : The compound's pyrimidine and furan rings can undergo reduction, affecting the electronic distribution and reactivity.

Substitution: : The fluorine atom on the pyrimidine can be a site for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substituents: : Halogens, alkyl, and hydroxyl groups.

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Formation of amines or alkanes.

Substitution: : Formation of new heterocyclic derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: : Acts as a ligand in transition-metal catalysis, enhancing the efficiency of organic transformations.

Materials Science: : Utilized in the synthesis of novel polymers and nanomaterials.

Biology

Enzyme Inhibition: : Research focuses on its potential to inhibit key enzymes involved in metabolic pathways.

Molecular Probes: : Used as a fluorescent marker due to its structural characteristics.

Medicine

Antiviral Research: : Investigated for its potential to disrupt viral replication mechanisms.

Cancer Therapy: : Explored for its ability to target and inhibit cancer cell proliferation.

Industry

Agrochemicals: : Evaluated for its application as a bioactive agent in pesticides and herbicides.

Pharmaceuticals: : Synthesized as a precursor for more complex drug molecules.

Wirkmechanismus

The compound's mechanism of action is primarily driven by its ability to interact with biological macromolecules. It forms specific hydrogen bonds and van der Waals interactions with enzyme active sites, altering the conformation and activity of the enzymes. This interaction can modulate pathways like signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

When compared to analogs like pyrrolidine-based or furyl methanone derivatives, (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is unique due to:

Fluoropyrimidine Integration: : Enhances its chemical stability and bioavailability.

Pyrrolidine Ring: : Contributes to its rigidity and binding affinity in biochemical assays.

Furan Group: : Adds to its aromatic character, making it a versatile scaffold for further functionalization.

Similar Compounds

(3-(Pyrrolidin-1-yl)pyrrolidin-1-yl)methanone

(3-(Fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

(6-Ethylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)furan-2-yl)methanone

This compound stands out due to its balanced and multifunctional architecture, making it a significant subject of scientific inquiry

Biologische Aktivität

The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone represents a novel class of synthetic organic molecules with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure features several key components:

- Pyrrolidine Ring : A five-membered ring that contributes to the compound's biological properties.

- Fluoropyrimidine Derivative : Known for anticancer activity, this moiety may enhance the compound's efficacy against various cancer cell lines.

- Furan Moiety : This aromatic component can interact with biological targets, potentially influencing pharmacological effects.

The molecular formula is C20H20FN3O4 with a molecular weight of approximately 385.395 g/mol .

The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes and receptors within biological systems. The presence of the fluorinated pyrimidine suggests potential inhibition of kinases involved in various signaling pathways, particularly in cancer and infectious diseases .

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit:

- Anticancer Activity : Due to the fluoropyrimidine component, it may inhibit cancer cell proliferation by targeting specific pathways.

- Antimicrobial Properties : The structural components suggest potential efficacy against certain pathogens, although specific studies are needed to confirm this .

In Vitro Studies

Recent research has focused on evaluating the compound's efficacy against various biological targets. Notably, it was tested for its inhibitory effects on plasmodial kinases, which are crucial for malaria parasite survival.

| Compound | Target Kinase | IC50 (nM) | Observations |

|---|---|---|---|

| This compound | PfGSK3 | 698 ± 66 | Moderate inhibition observed |

| This compound | PfPK6 | 768 ± 98 | Comparable activity to other analogues |

These findings suggest that the compound can inhibit key kinases in the malaria life cycle, indicating its potential as an antimalarial agent .

Case Studies

In a notable study, compounds similar to this compound were evaluated for their effects on cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and migration in vitro, particularly against A431 vulvar epidermal carcinoma cells .

Eigenschaften

IUPAC Name |

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3/c1-2-11-13(16)14(18-9-17-11)22-10-5-6-19(8-10)15(20)12-4-3-7-21-12/h3-4,7,9-10H,2,5-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTVUHPMEVRMBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CO3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.